![molecular formula C11H14F3NO2 B14455588 {5-[(5,5,5-Trifluoropentyl)oxy]pyridin-2-yl}methanol CAS No. 72133-43-8](/img/structure/B14455588.png)
{5-[(5,5,5-Trifluoropentyl)oxy]pyridin-2-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{5-[(5,5,5-Trifluoropentyl)oxy]pyridin-2-yl}methanol is a chemical compound known for its unique structure and properties It features a pyridine ring substituted with a methanol group and a trifluoropentyl ether chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(5,5,5-Trifluoropentyl)oxy]pyridin-2-yl}methanol typically involves the reaction of 2-hydroxypyridine with 5,5,5-trifluoropentyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The resulting intermediate is then subjected to reduction using a suitable reducing agent like sodium borohydride to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
{5-[(5,5,5-Trifluoropentyl)oxy]pyridin-2-yl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoropentyl ether chain can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of {5-[(5,5,5-Trifluoropentyl)oxy]pyridin-2-yl}carboxylic acid.
Reduction: Formation of {5-[(5,5,5-Trifluoropentyl)oxy]piperidin-2-yl}methanol.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
{5-[(5,5,5-Trifluoropentyl)oxy]pyridin-2-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of {5-[(5,5,5-Trifluoropentyl)oxy]pyridin-2-yl}methanol involves its interaction with specific molecular targets. The trifluoropentyl ether chain enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
{5-[(5,5,5-Trifluoropentyl)oxy]pyridin-2-yl}amine: Similar structure but with an amine group instead of methanol.
{5-[(5,5,5-Trifluoropentyl)oxy]pyridin-2-yl}carboxylic acid: Oxidized form with a carboxylic acid group.
Uniqueness
{5-[(5,5,5-Trifluoropentyl)oxy]pyridin-2-yl}methanol is unique due to its combination of a trifluoropentyl ether chain and a methanol group on a pyridine ring. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
72133-43-8 |
|---|---|
Fórmula molecular |
C11H14F3NO2 |
Peso molecular |
249.23 g/mol |
Nombre IUPAC |
[5-(5,5,5-trifluoropentoxy)pyridin-2-yl]methanol |
InChI |
InChI=1S/C11H14F3NO2/c12-11(13,14)5-1-2-6-17-10-4-3-9(8-16)15-7-10/h3-4,7,16H,1-2,5-6,8H2 |
Clave InChI |
VZNBOUOHGXQJTK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1OCCCCC(F)(F)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methylprop-2-enoic acid;octadeca-9,12-dienoic acid;styrene](/img/structure/B14455505.png)
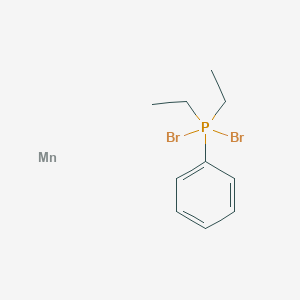


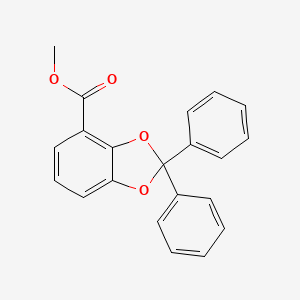
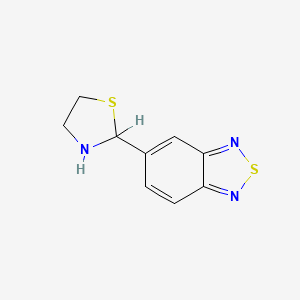
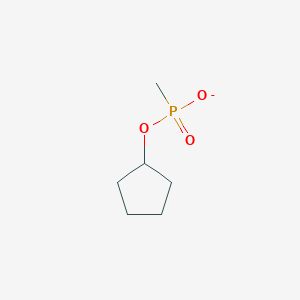
![1H-Pyrimido[4,5-E][1,3,4]oxadiazine](/img/structure/B14455558.png)
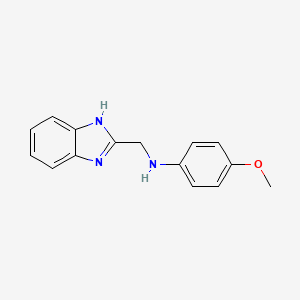
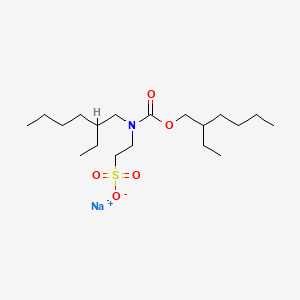
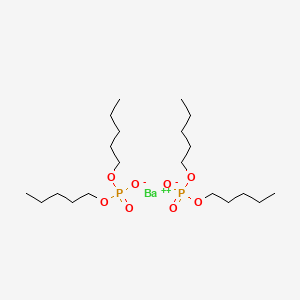
![4-[1-(4-Methoxyphenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14455577.png)


